Methyl 4-Aminofuran-2-carboxylate Hydrochloride
Description
Methyl 4-Aminofuran-2-carboxylate Hydrochloride is a heterocyclic compound featuring a furan ring substituted with an amino group at the 4-position and a methyl ester at the 2-position, forming a hydrochloride salt. For instance, compound 11 (C₇H₆N₂O₃) has a molecular weight of 166.14 g/mol (free base), a melting point of 165–166°C, and distinct spectral characteristics:
- HRMS (ESI): [M + Na]⁺ observed at m/z 189.0270 (calcd. 189.0271) .
- ¹H NMR (DMSO-d₆): δ 6.85 (s, ArH), 6.17 (br s, NH₂), 3.81 (s, Me) .
- IR (ATR): Peaks at 3430 cm⁻¹ (N-H stretch) and 1720 cm⁻¹ (C=O ester) .
The hydrochloride form enhances solubility in polar solvents, making it valuable in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C6H8ClNO3 |
|---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
methyl 4-aminofuran-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H7NO3.ClH/c1-9-6(8)5-2-4(7)3-10-5;/h2-3H,7H2,1H3;1H |
InChI Key |
SQURBBCBEXWWAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CO1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Thionyl Chloride Treatment
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Methyl 4-amino-5-hydroxy-2-oxopent-3-enoate (0.1 mol) suspended in 50 mL methanol, cooled to 0°C | Starting material suspension | - |
| 2 | Addition of SOCl₂ (0.15 mol) dropwise over 2 hours at 0°C | Formation of hydrochloride salt | - |
| 3 | Stirring at 10°C for 5 hours | Completion of reaction | Precipitation of pale beige crystals |
| 4 | Filtration, washing with methanol, drying | Isolation of methyl 4-aminofuran-2-carboxylate hydrochloride | 16.8 g, 95% yield |
- ¹H-NMR (400 MHz, CDCl₃): δ 10.07 (3H, s, br), 8.10 (1H, d), 7.32 (1H, d), 3.83 (3H, s)
- ¹³C-NMR (CDCl₃): 158.0 (s), 143.6 (s), 140.2 (d), 121.8 (s), 114.5 (d), 52.3 (q)
This procedure provides a high-yield, high-purity product suitable for further synthetic applications without additional purification.
Conversion to Free Amine
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Suspension of this compound (9.2 g) in 50 mL ethyl acetate | Starting salt suspension | - |
| 2 | Addition of triethylamine (15.7 g) | Neutralization to free base | - |
| 3 | Stirring and phase separation | Extraction of free amine | - |
| 4 | Filtration and drying | Isolation of methyl 4-aminofuran-2-carboxylate | High purity, no further purification needed |
This step allows the recovery of the free amine from its hydrochloride salt efficiently.
Alternative Synthetic Routes from Literature
Another approach involves the synthesis of 4-formyl-furan-2-carboxylic acid methyl ester followed by oxidation and functional group transformations:
- Starting from 3-furaldehyde, sequential lithiation with n-butyllithium and s-butyllithium at -78°C, followed by reaction with methyl chloroformate, yields 4-formyl-furan-2-carboxylic acid methyl ester.
- Subsequent Pinnick oxidation converts the aldehyde to the carboxylic acid methyl ester.
- Protection and deprotection steps with Boc groups allow functional group manipulation to ultimately yield the amino furan derivative.
This method, while more complex, is well-documented in academic theses and provides alternative synthetic routes for research purposes.
Comparative Analysis of Preparation Methods
| Feature | Traditional Multi-Step Synthesis | Novel Thionyl Chloride Method (Patent) | Alternative Lithiation/Oxidation Route |
|---|---|---|---|
| Number of Steps | Multiple (bromination, dehalogenation, etc.) | Fewer, one-pot like | Multiple, requires low temperature steps |
| Use of Heavy Metals | Yes (Zn, Pd) | No | No |
| Use of Protecting Groups | Yes (Boc) | No | Yes (Boc) |
| Reaction Conditions | Varied, some harsh | Mild (0-40°C) | Low temperature (-78°C) |
| Atom Economy | Low due to bromination/dehalogenation | Improved | Moderate |
| Industrial Scalability | Limited due to complexity and cost | High | Limited due to complexity |
| Yield | Moderate to good | High (up to 95%) | Moderate |
| Purity | Requires further purification | High purity, minimal purification required | Requires purification |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Aminofuran-2-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furans .
Scientific Research Applications
Methyl 4-Aminofuran-2-carboxylate Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of Methyl 4-Aminofuran-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogues
Key Differences and Implications
Ring Aromaticity and Electronic Effects: The furan ring in the target compound is oxygen-containing and aromatic, enabling π-π stacking interactions. In contrast, the tetrahydrofuran analogue lacks aromaticity, reducing reactivity but improving stability in acidic conditions. Thiophene introduces sulfur, which is less electronegative than oxygen, altering electronic distribution and enhancing lipophilicity.
Substituent Effects: The 5-cyano group in the target compound increases polarity and may hinder membrane permeability but improves binding to electrophilic targets. The aminomethyl group in the benzene analogue enhances water solubility and bioactivity in neurotransmitter-related applications.
Physicochemical Properties :
- Melting Points : The target compound’s free base melts at 165–166°C , while pyrrole and pyridine derivatives (e.g., ) lack reported melting points, suggesting variability in crystallinity.
- Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for drug formulation.
Biological Activity
Methyl 4-Aminofuran-2-carboxylate Hydrochloride (MAFCH) is a compound of considerable interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of MAFCH, including its mechanisms of action, comparative studies with related compounds, and relevant case studies.
MAFCH has the molecular formula and a molecular weight of 177.59 g/mol. It is characterized by the presence of an amino group and a furan ring, which are crucial for its biological interactions. The structural features of MAFCH allow it to engage with various cellular targets, influencing gene expression and cellular functions.
Antibacterial Activity
Research indicates that MAFCH exhibits notable antibacterial properties. Studies have shown its efficacy against several bacterial strains, suggesting that it may disrupt bacterial growth through mechanisms such as interference with DNA replication and transcription. This is supported by its ability to bind to DNA, which is a critical factor in its antibacterial action.
Anticancer Activity
MAFCH has also been investigated for its anticancer potential. Its structural similarity to other known anticancer agents allows it to interact with cellular pathways involved in tumor growth. Preliminary studies suggest that MAFCH may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.
The mechanism by which MAFCH exerts its biological effects is still under investigation. However, it is believed that the compound's ability to bind to nucleic acids plays a pivotal role in its activity. Interaction studies indicate that MAFCH can interfere with cellular processes such as replication and transcription, potentially leading to cell death in cancerous cells or inhibition of bacterial growth.
Comparative Analysis
To better understand the biological activity of MAFCH, a comparative analysis with structurally related compounds has been conducted. The following table summarizes the properties and activities of selected compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 4-Aminofuran-2-carboxylate | C6H8ClNO3 | Antibacterial, Anticancer | Furan ring enhances DNA binding |
| Proximicin A | C12H12N2O3 | Antitumor | Contains multiple amino groups |
| Netropsin | C20H24N4O4 | Antibacterial | Strong DNA minor groove binder |
| Distamycin | C22H24N4O6 | Antibacterial, Anticancer | Binds specifically to AT-rich DNA |
MAFCH is noted for its smaller size compared to larger compounds like Netropsin and Distamycin, which may contribute to distinct interaction profiles and biological activities.
Case Studies
Several case studies have highlighted the potential therapeutic applications of MAFCH:
- Antibacterial Efficacy : A study demonstrated that MAFCH significantly inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) in vitro, showcasing its potential as an alternative treatment for resistant bacterial infections.
- Anticancer Properties : In a cell viability assay using various cancer cell lines, MAFCH exhibited IC50 values comparable to established anticancer agents, indicating promising activity against tumors.
- Mechanistic Insights : Investigations into the binding affinity of MAFCH to DNA revealed that it preferentially binds to specific sequences, potentially leading to targeted therapeutic effects in cancer treatment.
Future Directions
Further research is necessary to fully elucidate the mechanisms behind the biological activities of MAFCH. Future studies should focus on:
- In Vivo Studies : Assessing the efficacy and safety profile of MAFCH in animal models.
- Mechanistic Studies : Exploring detailed pathways through which MAFCH exerts its effects on bacterial and cancer cells.
- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure of MAFCH to enhance its potency and selectivity.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-Aminofuran-2-carboxylate Hydrochloride, and what factors influence yield optimization?
Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of precursors or functional group modifications. Key factors include:
- Reagent Selection: Use oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) for selective transformations .
- Solvent and Temperature: Polar aprotic solvents (e.g., DCM) under controlled temperatures (50–80°C) minimize side reactions .
- Catalysts: Solid acid catalysts (e.g., phosphomolybdic acid) enhance reaction efficiency in microwave-assisted synthesis, reducing reaction time by 50% compared to conventional methods .
Example Reaction Optimization Table:
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Conventional Heating | H₂SO₄ | EtOH | 70 | 65 |
| Microwave-Assisted | Phosphomolybdic Acid | DCM | 80 | 92 |
Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS):
- High-Resolution MS: Confirm molecular ion [M+H]⁺ (e.g., m/z 191.05 for C₆H₈ClNO₃) and fragmentation patterns to validate purity .
- HPLC:
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Ventilation:
- Spill Management:
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
- Data Validation:
Q. What strategies mitigate side reactions during the synthesis of this compound, particularly regarding functional group reactivity?
Methodological Answer:
- Protecting Groups:
- Temporarily protect the amine group with Boc (tert-butoxycarbonyl) to prevent unwanted nucleophilic attacks during esterification .
- Reaction Monitoring:
- Use thin-layer chromatography (TLC) with UV visualization to track reaction progress and isolate intermediates .
- pH Control:
Q. How does the electronic effect of the substituents influence the reactivity and stability of this compound in various solvents?
Methodological Answer:
- Electron-Withdrawing Effects:
- Solvent Stability Studies:
Data Contradiction Analysis Example:
Scenario: Conflicting NMR data for the aminofuran proton environment.
Resolution:
Compare experimental δ values with computational predictions (DFT calculations).
Validate via 2D NMR (COSY, HSQC) to confirm coupling patterns .
Re-examine crystallization conditions to rule out polymorphism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
